

Spectroscopic Data for 5-Bromo-2-fluoronicotinic Acid: A Technical Overview

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Compound of Interest

Compound Name: 5-Bromo-2-fluoronicotinic acid

Cat. No.: B1292196

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Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR and IR) for **5-Bromo-2-fluoronicotinic acid** could not be located. Therefore, the presentation of quantitative data in tabular format and detailed experimental protocols as requested cannot be fulfilled at this time.

This guide is intended for researchers, scientists, and professionals in drug development. While the direct experimental data for the target compound is unavailable, this document provides a general framework and theoretical considerations for the spectroscopic analysis of similar compounds.

General Experimental Protocols for Spectroscopic Analysis

For the characterization of a compound like **5-Bromo-2-fluoronicotinic acid**, the following experimental methodologies are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Sample Preparation:

- A few milligrams of the solid sample are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent depends on the solubility of the analyte and should be free of signals that would overlap with analyte resonances.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.
- The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environments, their multiplicity (splitting pattern), and their relative numbers (integration).
- ^{13}C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule and their chemical environments. Proton-decoupled spectra are typically obtained to simplify the spectrum to a series of single lines for each unique carbon.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is a common and rapid method that requires minimal sample preparation.

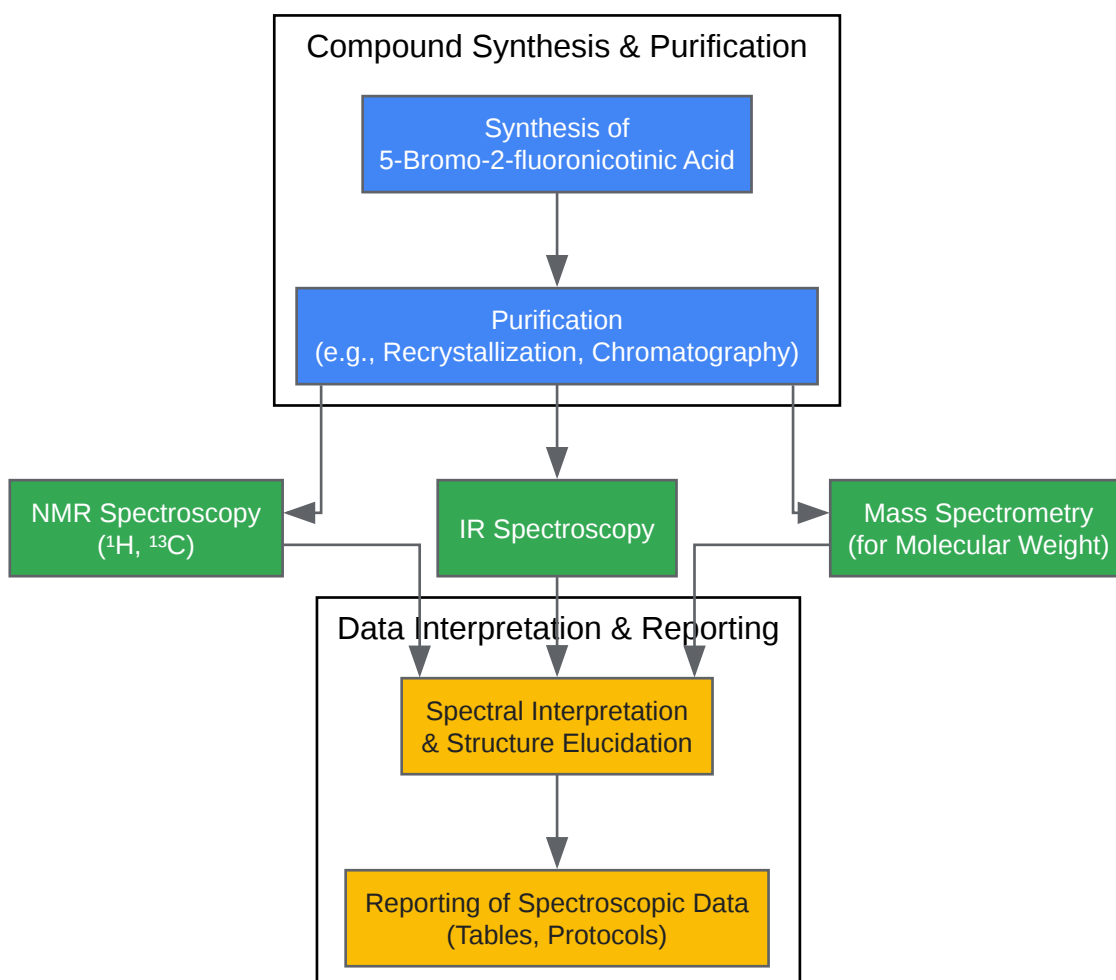
Data Acquisition: The sample is placed in the path of an infrared beam, and the instrument measures the absorption of infrared radiation at different frequencies (expressed as

wavenumbers, cm^{-1}). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Workflow for Spectroscopic Analysis of a Chemical Compound



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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